1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride
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Overview
Description
1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride is a complex organic compound with a molecular formula of C16H17N3OS. This compound is known for its unique structure, which includes an imidazole ring, a piperazine ring, and a methoxyphenyl group. It is used in various scientific research applications due to its diverse chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process may involve continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce imidazole derivatives, while substitution reactions may yield various substituted imidazole compounds .
Scientific Research Applications
1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride is used in various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic effects, including its role as an anti-inflammatory or antimicrobial agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride
- 1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-ethoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride
Uniqueness
1H-Imidazol-2-amine, 4,5-dihydro-N-(4-(3-(4-(2-methoxyphenyl)-1-piperazinyl)propoxy)phenyl)-, pentahydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
CAS No. |
85883-94-9 |
---|---|
Molecular Formula |
C23H36Cl5N5O2 |
Molecular Weight |
591.8 g/mol |
IUPAC Name |
N-[4-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propoxy]phenyl]-4,5-dihydro-1H-imidazol-2-amine;pentahydrochloride |
InChI |
InChI=1S/C23H31N5O2.5ClH/c1-29-22-6-3-2-5-21(22)28-16-14-27(15-17-28)13-4-18-30-20-9-7-19(8-10-20)26-23-24-11-12-25-23;;;;;/h2-3,5-10H,4,11-18H2,1H3,(H2,24,25,26);5*1H |
InChI Key |
MRIYZJRVMHMSDX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCCOC3=CC=C(C=C3)NC4=NCCN4.Cl.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
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